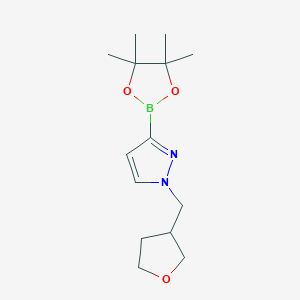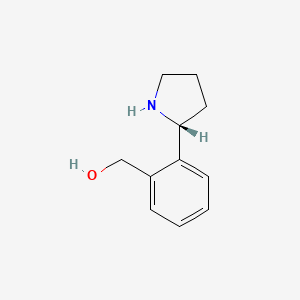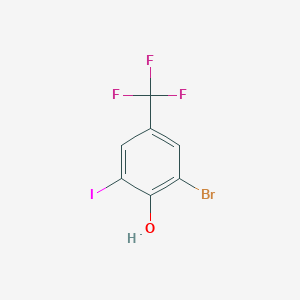
(R)-2-(2-((4,4,4-Trifluorobutyl)sulfonyl)ethyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(2-((4,4,4-Trifluorobutyl)sulfonyl)ethyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a sulfonyl group and a trifluorobutyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-((4,4,4-Trifluorobutyl)sulfonyl)ethyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine and 4,4,4-trifluorobutyl sulfonyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-2-(2-((4,4,4-Trifluorobutyl)sulfonyl)ethyl)pyrrolidine may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. Continuous flow reactors and automated systems may be employed to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides or thiols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, ®-2-(2-((4,4,4-Trifluorobutyl)sulfonyl)ethyl)pyrrolidine can be used as a building block for the construction of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
Medicine
In medicinal chemistry, ®-2-(2-((4,4,4-Trifluorobutyl)sulfonyl)ethyl)pyrrolidine could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
The compound may find use in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which ®-2-(2-((4,4,4-Trifluorobutyl)sulfonyl)ethyl)pyrrolidine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluorobutyl group may enhance the compound’s lipophilicity, improving its ability to cross biological membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-(2-(Methylsulfonyl)ethyl)pyrrolidine: Similar structure but with a methylsulfonyl group instead of a trifluorobutyl group.
®-2-(2-(Ethylsulfonyl)ethyl)pyrrolidine: Similar structure but with an ethylsulfonyl group instead of a trifluorobutyl group.
Uniqueness
The presence of the trifluorobutyl group in ®-2-(2-((4,4,4-Trifluorobutyl)sulfonyl)ethyl)pyrrolidine imparts unique chemical properties, such as increased lipophilicity and potential for enhanced biological activity. This makes it distinct from other similar compounds and may offer advantages in specific applications.
Eigenschaften
Molekularformel |
C10H18F3NO2S |
|---|---|
Molekulargewicht |
273.32 g/mol |
IUPAC-Name |
(2R)-2-[2-(4,4,4-trifluorobutylsulfonyl)ethyl]pyrrolidine |
InChI |
InChI=1S/C10H18F3NO2S/c11-10(12,13)5-2-7-17(15,16)8-4-9-3-1-6-14-9/h9,14H,1-8H2/t9-/m1/s1 |
InChI-Schlüssel |
DFGHWGZOYRVFCM-SECBINFHSA-N |
Isomerische SMILES |
C1C[C@@H](NC1)CCS(=O)(=O)CCCC(F)(F)F |
Kanonische SMILES |
C1CC(NC1)CCS(=O)(=O)CCCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


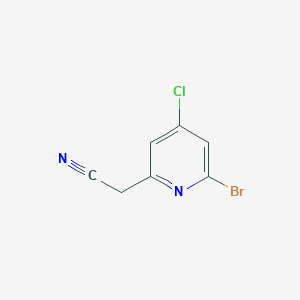
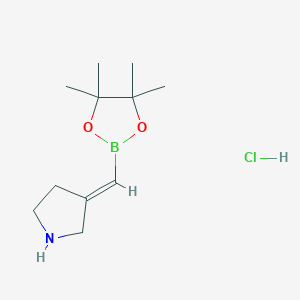
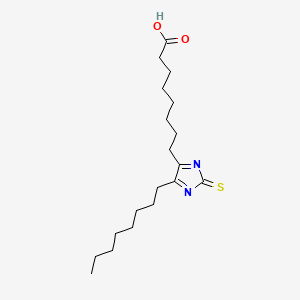
![5-Fluoro-3-azabicyclo[4.1.0]heptane](/img/structure/B12950261.png)
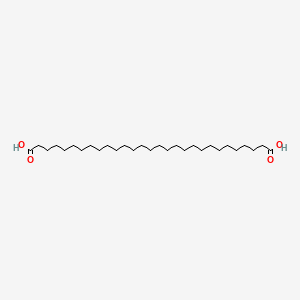
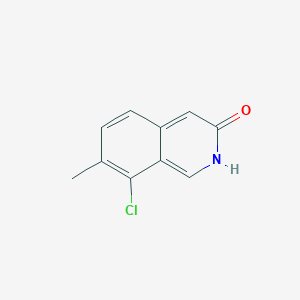
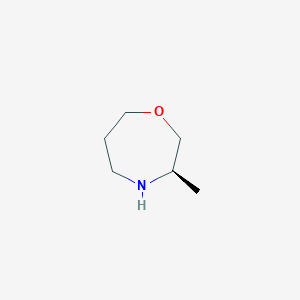
![(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzo[d][1,3]dioxol-5-ylmethyl)propanoic acid](/img/structure/B12950280.png)
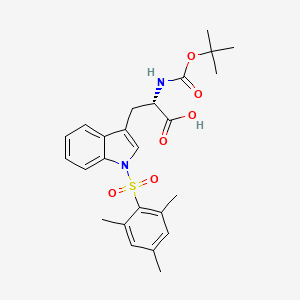
![Methyl {6-[(pyridin-4-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate](/img/structure/B12950293.png)
